molecular formula C15H21NO2 B1295640 Ethyl 2-phenyl-2-piperidinoacetate CAS No. 7550-06-3

Ethyl 2-phenyl-2-piperidinoacetate

Cat. No. B1295640
CAS RN: 7550-06-3
M. Wt: 247.33 g/mol
InChI Key: AGSKYKDXQOBAPX-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-2-piperidinoacetate is a compound that is related to various piperidine derivatives with potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and its derivatives are known for their presence in various pharmacologically active molecules. The ethyl 2-phenyl-2-piperidinoacetate structure is not directly reported in the provided papers, but its synthesis and properties can be inferred from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through multiple methods, including one-pot reactions. For instance, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was synthesized using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Similarly, 2-piperidylacetohydrazides were reacted with various esters to produce tricyclic heterocycles, indicating the versatility of piperidine derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations. For example, in the compound C30H24N2O·0.5C4H8O2, the piperidine ring adopts a chair conformation with phenyl rings equatorially oriented . Another related compound, ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate, also features a piperidine ring in a slightly distorted chair conformation . These structural details are crucial for understanding the chemical behavior and potential interactions of ethyl 2-phenyl-2-piperidinoacetate.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, when 2-piperidylacetohydrazides were reacted with ethyl acetoacetate, they afforded 3,4-dimethylpyrano[2,3-c]pyrazol(6)ones with the expulsion of ethyl 2-piperidylacetate . This indicates that ethyl 2-phenyl-2-piperidinoacetate could also participate in reactions that lead to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, is stabilized by hydrogen bonding and C-H...π interactions . These interactions can affect the compound's solubility, melting point, and overall stability. The presence of substituents like the ethyl group can also influence the orientation of the molecule and its interactions within the crystal lattice .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3,4-Dihydropyridin-2(1H)-ones : A study by Krauze & Duburs (1999) describes the synthesis of 6-alkylthio-5-carbamoyl-3-cyano-4-phenyl-3,4-dihydropyridin-2(1H)-ones, involving ethyl benzylidenecyanoacetate and thiocarbamoylacetamide, with piperidine as a reagent.

  • Chiral Synthesis of Piperidine Derivatives : Lau et al. (2002) developed a large-scale chiral synthesis method for protected 2-substituted-4-oxo-piperidine derivatives, highlighting the importance of piperidine in creating stereochemically complex molecules (Lau et al., 2002).

  • Formation of 4-Phenyl-2-Butanone : In a study by Zhang (2005), the synthesis of 4-phenyl-2-butanone, a precursor for medical compounds, is described. This process involves ethyl ethanate and acetic acid, demonstrating the versatility of ethyl-based compounds in medicinal chemistry (Zhang, 2005).

Biological and Pharmaceutical Applications

  • Antibacterial and Antifungal Activities : The study by Bodke & Sangapure (2003) presents the antibacterial and antifungal activities of benzofuro[3,2‐d]pyrimidines, synthesized using piperidine. This underlines the potential of piperidine derivatives in developing new antimicrobial agents (Bodke & Sangapure, 2003).

  • Anti-Acetylcholinesterase Inhibitors : Sugimoto et al. (1992) explored the structure-activity relationships of piperidine derivatives, which showed potent anti-acetylcholinesterase activity. This is significant in the context of treating neurodegenerative diseases like Alzheimer’s (Sugimoto et al., 1992).

  • Antinociceptive Activities : A study by Özkay et al. (2017) synthesized benzimidazole-piperidine derivatives to develop antinociceptive agents. This research contributes to the development of new pain management drugs (Özkay et al., 2017).

Future Directions

Piperidines, including Ethyl 2-phenyl-2-piperidinoacetate, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 2-phenyl-2-piperidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSKYKDXQOBAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996957
Record name Ethyl phenyl(piperidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenyl-2-piperidinoacetate

CAS RN

7550-06-3
Record name Ethyl α-phenyl-1-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7550-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, alpha-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenyl(piperidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DIPEA (0.86 ml, 4.94 mmol) and piperidine (0.49 ml, 4.94 mmol) were sequentially added to a solution of ethyl 2-bromo-2-phenylacetate (0.72 ml, 4.11 mmol) in acetonitrile (13 ml). The pale yellow solution was stirred at room temperature monitoring by TLC (petroleum ether/EtOAc=9/1). After 1.5 hours complete conversion into the desired product was detected. Solvent was evaporated and the residue (pale yellow solid) was triturated with Et20 (30 ml). The solid was filtered off and the ethereal solution was evaporated to dryness. The residue was purified by flash chromatography (petroleum ether/EtOAc=95/5) to collect ethyl 2-phenyl-2-(piperidin-1-yl)acetate (990 mg, 97% yield) as a colorless oil.
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-bromo-2-phenylacetate 21 (1.50 g, 6.17 mmol) in THF (10 mL) at room temperature was added piperidine (0.641 mL, 6.48 mmol) and TEA (1.72 mL, 12.34 mmol) and the reaction mixture was stirred for 3 h then diluted with brine and extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated. The crude material was purified by silica gel column chromatography with gradient of ethyl acetate (0-50%) in hexane to afford 22 as a colorless viscous oil (520 mg, 34%). LRMS (ESI): (calc) 247.3 (found) 248.3 (MH)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.641 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
TTK kinase was identified by in-house siRNA screen and pursued as a tractable, novel target for cancer treatment. A screening campaign and systematic optimization, supported by …
Number of citations: 37 www.sciencedirect.com

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